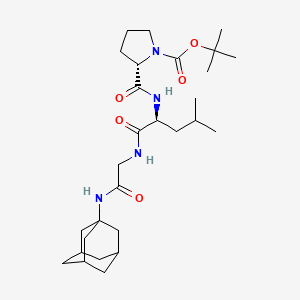
Boc-MIF-1-Am
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Boc-MIF-1-Am involves the protection of the amino group of melanostatin with a tert-butoxycarbonyl (Boc) group, followed by conjugation with amantadine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including treatment with trifluoroacetic acid, oxalyl chloride in methanol, or catalytic amounts of iodine .
Analyse Des Réactions Chimiques
Boc-MIF-1-Am undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Applications De Recherche Scientifique
Boc-MIF-1-Am has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bioconjugation on receptor activity.
Biology: The compound is utilized to investigate the role of dopamine D2 receptors in cellular signaling and neurotoxicity.
Medicine: this compound is explored for its potential therapeutic effects in neurological disorders, particularly those involving dopamine dysregulation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
Boc-MIF-1-Am enhances the activity of human dopamine D2 receptors by acting as a positive allosteric modulator. It binds to the receptor and induces a conformational change that increases the receptor’s affinity for dopamine. This mechanism involves the interaction of the compound with specific amino acid residues within the receptor, leading to enhanced signaling pathways .
Comparaison Avec Des Composés Similaires
Boc-MIF-1-Am is unique due to its bioconjugate nature, combining melanostatin and amantadine. Similar compounds include:
Melanostatin (MIF-1): A neuropeptide with various biological activities.
Amantadine: An antiviral and antiparkinsonian drug.
Other bioconjugates:
Propriétés
Formule moléculaire |
C28H46N4O5 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |
Clé InChI |
KZIJKVKQZRXZLN-UHEQQTILSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
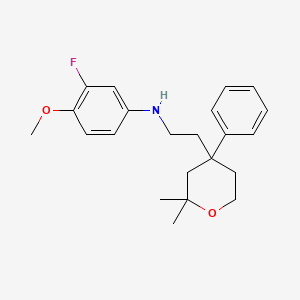
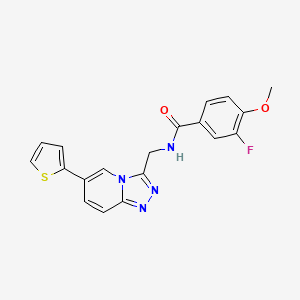
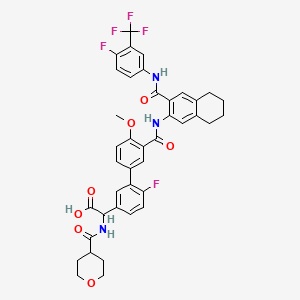

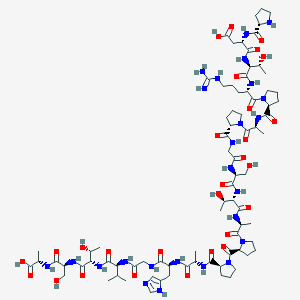
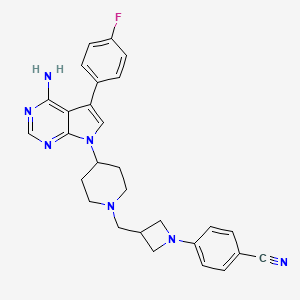

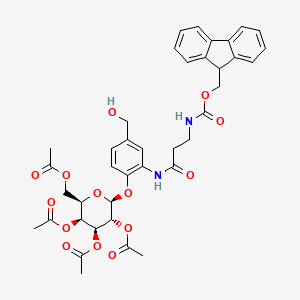
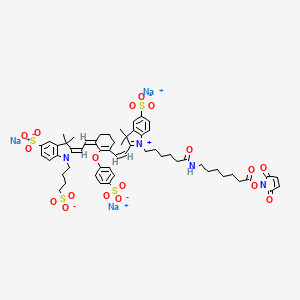
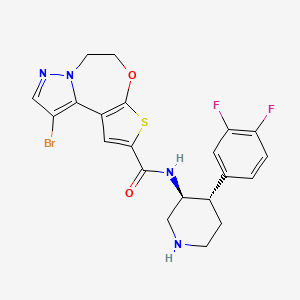

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

